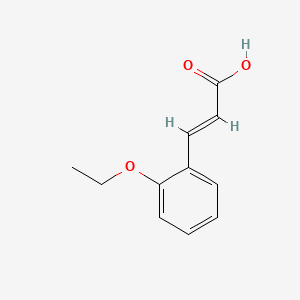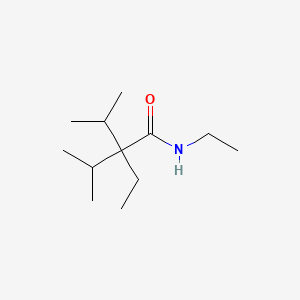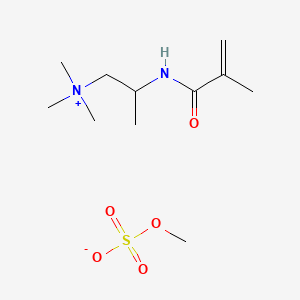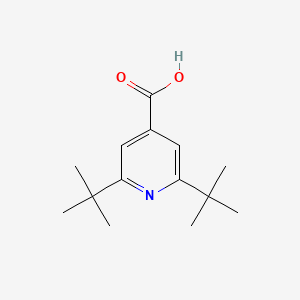
2,6-二叔丁基异烟酸
描述
“2,6-Di-tert-butylisonicotinic acid” is a chemical compound with the molecular formula C14H21NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “2,6-Di-tert-butylisonicotinic acid” involves the use of 2,6-di-t-butylisonicotinic acid (40 mg, 0.17 mmol) and methyl 2-nitro-4-aminobenzoate . The title compound is obtained as a light yellow oil .
Molecular Structure Analysis
The molecular structure of “2,6-Di-tert-butylisonicotinic acid” is represented by the formula C14H21NO2. The molecular weight of the compound is 235.32 g/mol.
科学研究应用
抗氧化应用
2,6-二叔丁基异烟酸: 作为一种潜在的抗氧化剂已被研究。该化合物的结构,包括体积庞大的叔丁基,可能有助于其抗氧化特性。 在科学研究中,抗氧化剂对于预防氧化应激至关重要,氧化应激会导致细胞损伤,并与多种疾病有关 .
聚合物改性
该化合物可用于改性聚合物,提高其稳定性和耐久性。 改性过程可能涉及傅克反应,这可以提高材料在恶劣条件下(如暴露于光、热和氧气)的抗降解性 .
自由基清除
2,6-二叔丁基异烟酸 的自由基清除活性可在材料科学中得到利用。 通过捐赠一个氢原子,它可以抑制氧化过程,保护材料免受快速性能变化或降解 .
药物稳定性
在制药行业,药物抗氧化稳定性是一个重要问题。2,6-二叔丁基异烟酸 可用于研究其在储存和使用期间保持药物化学性质的能力 .
环境保护
由于其潜在的抗氧化特性,2,6-二叔丁基异烟酸 可用于环境保护应用。 它可以帮助防止污染物的氧化,从而减少其有害影响 .
化妆品行业
抗氧化剂广泛应用于化妆品行业,以防止美容产品中化合物的氧化。2,6-二叔丁基异烟酸 可作为化妆品成分,以保持产品完整性和延长保质期 .
食品保鲜
食品行业可以从2,6-二叔丁基异烟酸 的抗氧化特性中获益。 它可用作食品添加剂,通过保护食品免受氧化损伤,防止腐败并保持营养价值 .
衰老研究
氧化应激是衰老过程中的一个已知因素。2,6-二叔丁基异烟酸 可作为研究的一部分,旨在了解抗氧化剂在衰老中的作用,以及在抗衰老疗法开发中的潜在作用 .
安全和危害
属性
IUPAC Name |
2,6-ditert-butylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(12(16)17)8-11(15-10)14(4,5)6/h7-8H,1-6H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIWEBPMRLTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406101 | |
| Record name | 2,6-Di-tert-butylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191478-92-9 | |
| Record name | 2,6-Di-tert-butylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

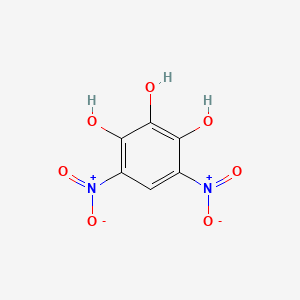
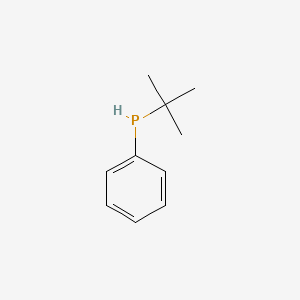
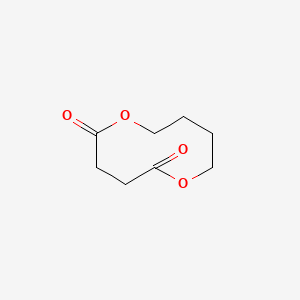
![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)

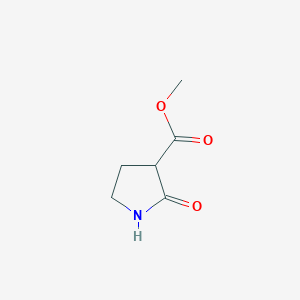
![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)
